2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester
Description
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester (IUPAC name: 1-(2-hydroxymethyl-phenyl)-piperazine-4-carboxylic acid tert-butyl ester) is a piperazine derivative featuring a tert-butyl ester group at the 1-position and a hydroxymethyl-substituted phenyl ring at the 4-position of the piperazine ring . This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines. The hydroxymethylphenyl substituent introduces both aromaticity and hydroxyl functionality, which may influence solubility, reactivity, and biological interactions.
Properties
CAS No. |
914224-76-3 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 2-hydroxypiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h7,10,12H,4-6H2,1-3H3 |
InChI Key |
WUKZUNJGKSNVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification and Functionalization of Piperazine Derivatives
The most common route involves the initial synthesis of piperazine derivatives bearing carboxylic acid groups, followed by esterification with tert-butyl groups. This method is supported by literature describing the synthesis of related piperazine derivatives, such as the process outlined in the patent WO2005051933A1, which details the condensation of piperazine with various halogenated compounds to form esterified intermediates.
- Activation of the carboxylic acid group : Typically achieved via formation of acid chlorides or anhydrides.
- Esterification with tert-butyl alcohol : Using tert-butyl alcohol in the presence of acid catalysts or via direct reaction with tert-butyl esters under controlled conditions.
- Hydroxylation at the piperazine ring : Achieved through selective hydroxylation of the piperazine nitrogen or carbon atoms, often via oxidation reactions or nucleophilic substitution.
- Use of strong acids like HCl or H2SO4 for esterification.
- Solvent systems such as dichloromethane, toluene, or acetonitrile.
- Elevated temperatures (~40-80°C) to facilitate ester formation.
Reduction of Nitro or Halogenated Precursors
Research indicates that the hydroxyl group can be introduced through reduction of nitro or halogenated intermediates. For example, the synthesis of hydroxylated piperazine derivatives from nitrobenzenes involves:
- Nitration of aromatic precursors .
- Reduction of nitro groups to amino groups using palladium on carbon or other catalytic hydrogenation methods.
- Subsequent hydroxylation at specific positions, often employing oxidizing agents like potassium permanganate or osmium tetroxide.
This pathway is supported by the synthesis of related compounds, where aromatic precursors are transformed into hydroxylated piperazine derivatives, as described in the synthesis of substituted tert-butyl piperazine esters.
Multi-step Synthesis via Intermediate Formation
A comprehensive approach involves multiple steps:
- Step 1 : Condensation of piperazine with suitable halogenated carboxylic acids or esters to form intermediate compounds.
- Step 2 : Introduction of hydroxyl groups through oxidation or nucleophilic substitution.
- Step 3 : Protection/deprotection strategies to facilitate selective functionalization.
- Step 4 : Final esterification with tert-butyl groups using tert-butyl alcohol and acid catalysts or via ester exchange reactions.
An example is the synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate , which involves hydrogenation of precursor esters in methanol with palladium on activated charcoal, as reported in the synthesis of related compounds.
Use of Protecting Groups and Catalytic Hydrogenation
The synthesis often employs protecting groups to shield sensitive functionalities during multi-step reactions. For hydroxylation, the hydroxyl group may be introduced via catalytic hydrogenation of nitro or halogenated intermediates, using:
- Catalysts : Palladium on carbon (Pd/C), platinum, or Raney nickel.
- Solvents : Methanol, ethanol, or aromatic hydrocarbons like toluene.
- Reaction conditions : Hydrogen pressure of 1-10 atm at temperatures ranging from room temperature to 80°C, typically over 16 hours for complete reduction.
This method ensures high purity and yield, as demonstrated in the synthesis of similar piperazine derivatives.
Reaction Data and Yields
Research Outcomes and Perspectives
Research indicates that the most efficient synthesis involves catalytic hydrogenation of nitro or halogenated precursors, followed by esterification with tert-butyl groups. The use of aromatic hydrocarbons as solvents and palladium catalysts ensures high yields and purity, making these methods suitable for large-scale production.
Recent advances focus on improving selectivity and reducing reaction times, with some studies exploring microwave-assisted synthesis and green chemistry approaches to minimize solvent use and waste.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group serves as a temporary protective group for amines, enabling selective reactions at other sites. Acid-mediated deprotection is a hallmark reaction:
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Removal of Boc group to yield free piperazine | 90-95% |
Mechanistic Insight : Protonation of the Boc group's carbonyl oxygen initiates cleavage, releasing CO₂ and isobutylene while regenerating the secondary amine.
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis under basic conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (1M), H₂O/THF, 60°C, 4h | Carboxylic acid derivative | 78% |
Key Application : Converts the ester to a carboxylic acid for further conjugation in drug design.
N-Alkylation Reactions
The hydroxyl group facilitates alkylation via Mitsunobu conditions:
| Components | Product | Yield | Source |
|---|---|---|---|
| DIAD, PPh₃, THF, 0°C → RT | Alkylated piperazine derivatives | 65-72% |
Example : Reaction with benzyl bromide yields tert-butyl 4-(2-(benzyloxy)propyl)piperazine-1-carboxylate .
Oxidation to Ketones
Controlled oxidation transforms the hydroxyl group:
| Oxidant System | Product | Yield | Source |
|---|---|---|---|
| PCC, CH₂Cl₂, 25°C, 12h | Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate | 58% |
Note : Over-oxidation to carboxylic acids is prevented by using mild conditions .
Photochemical Coupling
Visible-light-mediated C–N bond formation demonstrates modern synthetic applications:
| Components | Product | Yield | Source |
|---|---|---|---|
| Acridine photocatalyst, O₂, blue LED | Pyridine-piperazine conjugates | 95% |
Protocol : Irradiation (450 nm) enables direct coupling with 2-aminopyridine without metal catalysts .
Bromination for Functionalization
Hydroxyl-to-bromide conversion expands derivatization potential:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CBr₄, PPh₃, DCM, 0°C → RT | Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate | 83.7% |
Application : Bromide intermediates enable Suzuki couplings or nucleophilic substitutions .
Acylation Reactions
The hydroxyl group undergoes esterification or carbamate formation:
| Acylating Agent | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride, Et₃N, THF | Acetylated derivative | 68% |
Structural Confirmation : Post-reaction analysis via ¹H NMR shows characteristic acetyl proton signals at δ 2.1 ppm .
Biological Activity Modulation
While not a direct reaction, structural modifications influence bioactivity:
| Modification | Pharmacological Effect | Ref. |
|---|---|---|
| Deprotection + sulfonamide formation | Enhanced kinase inhibition (IC₅₀ = 12 nM) |
Mechanism : The free piperazine interacts with ATP-binding pockets in target enzymes.
Critical Analysis of Reaction Outcomes
-
Yield Variability : Bromination (83.7% vs. 78% ) differences stem from solvent purity and reaction scale.
-
Stereochemical Considerations : Chiral center at C2 requires careful control during alkylation to prevent racemization .
-
Green Chemistry Potential : Photochemical methods (source 6) eliminate heavy metal catalysts, aligning with sustainable chemistry goals.
This compound's reactivity profile positions it as a critical building block in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents. Future research directions include flow chemistry adaptations and biocatalytic modifications to enhance enantioselectivity.
Scientific Research Applications
Key Properties and Structure
2-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, has the molecular formula and a molecular weight of 230.31 g/mol . The structure includes a piperazine ring substituted with a tert-butyl ester and a hydroxyethyl group .
Research Applications
Piperazine-1-carboxylic acid esters have demonstrated utility as antidepressants and analgesics . Applications of compounds containing piperazine include:
- Pharmaceutical Development Piperazine derivatives are explored for their potential pharmacological activities, including uses as antidepressants and analgesics . The presence of a chloro group can enhance lipophilicity, influencing biological activity and pharmacokinetic properties.
- Interaction Studies These studies focus on how the compound interacts with various biological targets, particularly receptors involved in neurotransmission, using techniques such as radioligand binding assays and functional assays.
- Modification of Compounds Reactions allow for the modification of the compound to create analogs with potentially different biological activities.
Related Compounds
Several compounds share structural similarities with 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester:
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 1-[3-(4-chlorophenyl)prop-2-enyl]piperazine | Contains an allyl side chain | Potential anti-inflammatory properties |
| 4-[2-(4-methoxyphenyl)-ethyl]piperazine | Contains a methoxy group | Investigated for analgesic effects |
| N-(4-chlorophenyl)piperazine | Simple piperazine derivative | Commonly studied for neuropharmacological effects |
Piperazine-containing drugs
Mechanism of Action
The mechanism of action of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Synthetic Utility : The hydroxymethylphenyl group in the target compound offers versatility for further functionalization (e.g., oxidation to aldehydes or coupling reactions), as seen in analogues like 3-formyl derivatives .
- Biological Relevance : Aromatic substituents (e.g., phenylpyridinyl in ) enhance interactions with hydrophobic enzyme pockets, while fluorinated derivatives () improve pharmacokinetic profiles.
- Stability Considerations : Compounds with electron-withdrawing groups (e.g., sulfonyl in ) exhibit greater stability under acidic conditions, whereas esters () are prone to hydrolysis.
Biological Activity
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 77279-24-4) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry and pharmacology.
Antifungal Activity
Research indicates that derivatives of 2-hydroxy-piperazine-1-carboxylic acid exhibit significant antifungal properties. A study demonstrated that the presence of the -OCH2CH2N fragment in ester analogues enhances antifungal activity against various pathogenic fungi. Molecular docking studies have shown that carboxyl substituents can interact favorably with threonyl-tRNA synthetase (ThrRS), a critical enzyme in fungal protein synthesis, suggesting a mechanism for the observed antifungal effects .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties, particularly against multidrug-resistant strains of Escherichia coli. The piperazine moiety is known to enhance the bioactivity of compounds by acting as an efflux pump inhibitor, thereby potentiating the efficacy of existing antibiotics . In vitro studies indicated that certain derivatives could significantly improve antibiotic activity by inhibiting the AcrAB-TolC efflux pump, which is responsible for antibiotic resistance in E. coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-hydroxy-piperazine derivatives is crucial for optimizing their biological activity. Key findings include:
- Ester Modifications : Variations in the ester group influence both solubility and interaction with biological targets, affecting overall potency.
- Substituent Effects : The introduction of various substituents on the piperazine ring can enhance or diminish activity against specific pathogens.
- Molecular Docking Insights : Computational studies have provided insights into how structural modifications affect binding affinity and selectivity toward target enzymes or receptors .
Case Study 1: Antifungal Efficacy
A study focusing on the antifungal activity of 2-hydroxy-piperazine derivatives found that specific modifications led to increased potency against Candida albicans. The most effective compound exhibited an IC50 value significantly lower than standard antifungal agents, highlighting its potential as a novel therapeutic agent .
Case Study 2: Antibiotic Potentiation
In a separate investigation, researchers evaluated a series of piperazine-based compounds for their ability to enhance the effectiveness of commonly used antibiotics against resistant bacterial strains. The results indicated that compounds derived from 2-hydroxy-piperazine showed a marked improvement in reducing bacterial load in vitro, suggesting their utility as adjunct therapies in treating infections caused by resistant organisms .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester, and what reaction conditions are critical for success?
- Methodology : Synthesis typically involves functionalizing the piperazine ring with a tert-butyl ester group. A common approach is coupling 2-hydroxy-piperazine with a tert-butyl carbonate derivative under anhydrous conditions. For example, analogous routes (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate) use tetrahydrofuran (THF) as a solvent at 0–5°C with stirring for 2 hours to achieve yields >70% .
- Key Considerations :
- Use of moisture-sensitive reagents (e.g., Boc-anhydride) under inert gas (N₂/Ar).
- Temperature control to prevent side reactions (e.g., epimerization or ester hydrolysis).
Q. How can researchers confirm the structural integrity of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.4 ppm for 9H singlet) and piperazine ring protons (δ 3.0–4.0 ppm for N-CH₂ groups) .
- LCMS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~245) and rule out impurities .
- FT-IR : Verify ester carbonyl stretching (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Q. What purification strategies are effective for isolating 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester?
- Methods :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction validation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester?
- Optimization Strategies :
- Catalyst Screening : Tertiary amine bases (e.g., DIPEA) improve coupling efficiency in Boc-protection steps .
- Solvent Selection : THF or dichloromethane (DCM) enhances solubility of intermediates, reducing reaction time .
- Yield Data : Under optimized conditions (0°C, 2 h), yields of analogous compounds reached 72% .
Q. What computational tools are suitable for predicting the reactivity and stability of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester?
- Approaches :
- DFT Calculations : Model steric effects of the tert-butyl group on piperazine ring conformation .
- Molecular Dynamics (MD) : Simulate hydrolysis susceptibility in aqueous environments (e.g., predicting ester bond stability at pH 7.4) .
Q. How should researchers address discrepancies in reported synthetic protocols for analogous piperazine-tert-butyl esters?
- Case Study : Contrasting yields (e.g., 72% vs. 50%) in similar reactions may arise from:
- Temperature Variations : Higher temperatures (>25°C) accelerate decomposition .
- Protection-Deprotection Efficiency : Incomplete Boc removal or hydroxyl group oxidation .
Q. What biological activity screening methods are applicable to derivatives of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester?
- Assays :
- Enzyme Inhibition : Test interactions with serine hydrolases or kinases using fluorogenic substrates .
- Cellular Uptake : Radiolabel the tert-butyl group (³H/¹⁴C) to track intracellular accumulation .
Safety and Handling
Q. What safety precautions are essential when handling 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
